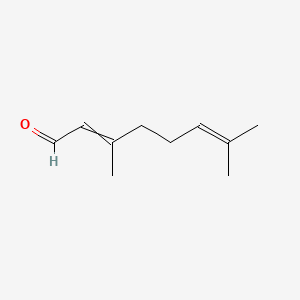

3,7-Dimethyl-2,6-octadienal

Description

Properties

IUPAC Name |

3,7-dimethylocta-2,6-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVQBCEXWBHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024836 | |

| Record name | 3,7-Dimethyl-2,6-octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-40-5 | |

| Record name | Citral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-2,6-octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isomers of 3,7-Dimethyl-2,6-octadienal

Introduction: Beyond the Lemon Scent

3,7-Dimethyl-2,6-octadienal, colloquially known as citral, is an acyclic monoterpenoid aldehyde that serves as the principal aromatic constituent in the essential oils of iconic botanicals such as lemongrass (Cymbopogon species), lemon myrtle, and various citrus fruits. While widely recognized in the flavor and fragrance industries for its potent citrus aroma, its significance in scientific research and drug development is far more complex.[1] This complexity arises from the fact that "citral" is not a single molecular entity but a mixture of isomers—compounds sharing the same molecular formula, C₁₀H₁₆O , but differing in the arrangement of their atoms.[2]

Understanding the distinct physicochemical properties, biological activities, and analytical profiles of each isomer is paramount for harnessing their full potential. The subtle differences in spatial arrangement dictate how these molecules interact with biological systems, such as enzyme active sites and cellular receptors, leading to varied pharmacological effects.[2] This guide provides a comprehensive exploration of the geometric and structural isomers of this compound, offering field-proven insights into their characterization, separation, and synthesis.

Part I: The Geometric Isomers - Geranial and Neral

The most prominent isomers of this compound are a pair of geometric (or cis-trans) isomers that differ in the configuration around the carbon-carbon double bond at the C2 position.[2] This stereoisomerism gives rise to two distinct molecules with unique properties.

-

Geranial (trans-citral or Citral A): The (E)-isomer, where the higher-priority groups (the main carbon chain and the methyl group on the C2=C3 double bond) are on opposite sides.[2] Geranial is often associated with a stronger, more intense lemon aroma.[3]

-

Neral (cis-citral or Citral B): The (Z)-isomer, where the higher-priority groups are on the same side of the double bond.[2] Neral possesses a less intense, but sweeter, lemon fragrance.

The structural distinction between these two isomers is visualized below.

Caption: Chemical structures of Geranial (trans) and Neral (cis) isomers.

Comparative Physicochemical Properties

The trans configuration of Geranial generally results in a more stable, lower-energy state compared to the cis configuration of Neral.[2] This structural difference translates into subtle but measurable variations in their physical properties, which are critical for their separation and identification.

| Property | Geranial (E-isomer) | Neral (Z-isomer) | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | 152.23 g/mol | [4] |

| Appearance | Pale yellow liquid | Pale yellow liquid | [4] |

| Boiling Point | ~229 °C | ~228-229 °C | [4] |

| Density (20°C) | ~0.888 g/mL | ~0.887 g/mL | |

| Refractive Index (n²⁰_D_) | ~1.489 | ~1.487 | |

| logP (Octanol/Water) | 3.450 | 3.170 | [4] |

| Solubility | Insoluble in water; soluble in ethanol, ether, oils | Insoluble in water; soluble in ethanol, ether, oils | [4][5] |

Spectroscopic Signatures for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous identification and structural elucidation of Geranial and Neral.

1. Infrared (IR) Spectroscopy: The primary diagnostic feature in the IR spectrum is the C=O stretching vibration of the aldehyde group. Due to the different spatial environments, the vibrational frequency of this bond differs slightly between the isomers. The C=C double bond stretches also provide confirmatory evidence.[6]

-

Geranial (trans): The C=O stretch typically appears at a slightly different wavenumber compared to Neral.

-

Neral (cis): The proximity of the groups in the cis configuration influences the electron distribution and thus the bond vibration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecular structure. The chemical shifts of the protons and carbons near the C2=C3 double bond are particularly diagnostic. The aldehyde proton (H-1) and the vinyl proton (H-2) show distinct chemical shifts.

| Nucleus | Atom Position | Geranial (δ, ppm) | Neral (δ, ppm) |

| ¹H NMR | H-1 (CHO) | 9.99 (d) | 9.89 (d) |

| H-2 | 5.88 (d) | 5.89 (d) | |

| H-6 | 5.08 (t) | 5.11 (t) | |

| C-3 Methyl | 2.16 (s) | 1.99 (s) | |

| ¹³C NMR | C-1 (CHO) | 191.3 | 190.6 |

| C-2 | 127.5 | 128.8 | |

| C-3 | 163.9 | 162.5 | |

| C-4 | 40.6 | 32.9 | |

| C-10 (C3-Methyl) | 17.5 | 25.0 | |

| Data compiled from CDCl₃ solvent.[4] |

Differential Biological and Pharmacological Activities

The distinct stereochemistry of Geranial and Neral is the causal factor behind their varied interactions with biological targets, leading to different pharmacological outcomes.

-

Antifungal Activity: Several studies have demonstrated that Geranial exhibits more potent antifungal activity against various fungal strains, such as Trichophyton rubrum and Aspergillus flavus, when compared to Neral.[7]

-

Antioxidant & Anti-inflammatory Activity: Conversely, some research suggests that Neral is the primary contributor to the antioxidant activity of the citral mixture.[7] Both isomers show anti-inflammatory properties, but their mechanisms and potency can differ.

-

Anticancer Potential: Both Geranial and Neral have been investigated for their anticancer properties, showing promise in modulating pathways involved in cell proliferation and apoptosis in various cancer cell lines.[8] The synergistic effect of both isomers in a natural mixture often shows enhanced activity compared to the individual isolates.[7]

Part II: Key Structural Isomers - The Isocitrals

Beyond geometric isomerism, this compound has structural isomers where the connectivity of atoms is different. The most relevant are the isocitrals, where one of the double bonds has shifted position from C2=C3 to C3=C4. These are known collectively as 3,7-Dimethyl-3,6-octadienal . Like citral, isocitral also exists as a pair of geometric isomers.

These isomers can sometimes be formed as byproducts during the distillation or synthesis of citral, especially under acidic conditions.[13]

| Property | Isocitral (E/Z Mixture) | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [14] |

| Molecular Weight | 152.23 g/mol | [14] |

| Boiling Point | ~220 °C @ 760 mmHg | [14] |

| Density | ~0.856 g/cm³ | [14] |

Part III: Analytical Methodologies for Isomer Resolution

The separation and quantification of citral isomers are critical for quality control in industry and for mechanistic studies in research. Chromatographic techniques are the gold standard for this purpose.

Caption: General experimental workflow for the separation and analysis of citral isomers.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method for the quantification of the relatively polar citral isomers.

-

Principle of Separation (Causality): The stationary phase is a non-polar material, typically silica modified with 18-carbon alkyl chains (C18).[1][15] The mobile phase is a more polar solvent mixture (e.g., acetonitrile and water). The citral isomers, being moderately non-polar, interact with the C18 stationary phase through hydrophobic (van der Waals) forces.[15] Geranial, with a slightly higher logP value, is more non-polar and thus interacts more strongly with the C18 phase, resulting in a longer retention time than Neral.[4] The separation is achieved by carefully balancing the composition of the mobile phase to control the elution of the isomers.

-

Detailed Methodology:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (typically 70:30 v/v).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: Photodiode Array (PDA) or UV detector set at 233 nm, which is near the λ_max for the α,β-unsaturated aldehyde chromophore.[16]

-

Standard Preparation: Prepare calibration standards of pure Geranial and Neral in the mobile phase across a relevant concentration range (e.g., 5-100 µg/mL).

-

Sample Preparation: Dilute the essential oil or sample in the mobile phase to ensure the analyte concentration falls within the calibration curve.

-

Analysis: Inject the sample and standards. Identify peaks based on the retention times of the pure standards (Neral typically elutes before Geranial). Quantify using the generated calibration curve.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for both separation and identification, especially in complex matrices like essential oils.

-

Principle of Separation (Causality): Separation in GC is based on the compound's volatility (boiling point) and its interaction with the stationary phase lining the capillary column. A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or HP-5ms), is commonly used.[2][17] The separation of Neral and Geranial, which have very similar boiling points, relies on subtle differences in their interaction with this stationary phase. The slightly more linear shape of the trans-isomer (Geranial) can lead to slightly different interactions compared to the more compact cis-isomer (Neral), resulting in different retention times. The mass spectrometer then fragments the eluting molecules, producing a unique mass spectrum or "fingerprint" for definitive identification.

-

Detailed Methodology:

-

Column: DB-5 or HP-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[18]

-

Injector: Split mode (e.g., 15:1 split ratio) at 250°C to handle the concentrated nature of essential oils and prevent column overloading.[18]

-

Oven Program: Start at 60-70°C, hold for 2 minutes, then ramp at a controlled rate (e.g., 3-5°C/min) to a final temperature of ~240°C. This temperature gradient allows for the separation of a wide range of volatile compounds.[5][17]

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

Identification: Compare the retention times and mass spectra of the sample peaks to those of authenticated reference standards and spectral libraries (e.g., NIST).

-

Part IV: Synthesis and Chemical Reactivity

While citral is abundant in nature, synthetic routes are crucial for industrial supply, particularly for the synthesis of Vitamin A.[2]

-

Industrial Synthesis from Myrcene: A common industrial process involves the palladium-catalyzed oxidation of myrcene. The reaction is complex and often carried out in a two-phase system using a phase transfer agent to facilitate the reaction between the water-soluble catalyst and the organic-soluble terpene.[19][20]

-

BASF Synthesis: A notable industrial synthesis starts from isobutene and formaldehyde. The pathway involves key steps like the formation of prenol and prenal, which then undergo a sequence of[6][6]-sigmatropic rearrangements (a Claisen followed by a Cope rearrangement) when heated together to form the citral mixture.[2][21]

Sources

- 1. Why Is C18 Column Mostly Used in HPLC - Hawach [hawachhplccolumn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Isocitral | C10H16O | CID 6428928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-isocitral [flavscents.com]

- 11. 3,6-Octadienal, 3,7-dimethyl- [webbook.nist.gov]

- 12. cis-isocitral,(Z)-3,7-dimethyl-3,6-octadienal|lookchem [lookchem.com]

- 13. WO2009003796A1 - Method for the synthesis of neral by the isomerization of isocitrals - Google Patents [patents.google.com]

- 14. 3,6-Octadienal, 3,7-dimethyl | CAS#:1754-00-3 | Chemsrc [chemsrc.com]

- 15. glsciencesinc.com [glsciencesinc.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. US5093538A - Processes for the conversion of myrcene to citral - Google Patents [patents.google.com]

- 21. chemtube3d.com [chemtube3d.com]

Topic: 3,7-Dimethyl-2,6-octadienal: Natural Sources and Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,7-Dimethyl-2,6-octadienal, commonly known as citral, is an acyclic monoterpenoid aldehyde that stands as a cornerstone compound in the flavor, fragrance, and pharmaceutical industries. It is a mixture of two geometric isomers, geranial (E-isomer) and neral (Z-isomer), which together impart a characteristic strong lemon aroma.[1] Beyond its sensory properties, citral exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making it a subject of intense research for therapeutic applications.[1] This guide provides a comprehensive technical overview of the natural distribution of citral and elucidates the complex biosynthetic pathways responsible for its production in plants. We will explore the enzymatic machinery and metabolic origins of this valuable natural product, offering field-proven insights and detailed experimental protocols for its extraction and analysis.

Part 1: Natural Sources of this compound

Citral is widely distributed in the plant kingdom, particularly in the essential oils of various aromatic plants. The concentration and isomeric ratio of citral can vary significantly depending on the plant species, geographical location, and harvesting time. Commercial production relies on a few select species that produce citral in high abundance.

The most significant natural sources include:

-

Lemongrass (Cymbopogon species): East Indian lemongrass (Cymbopogon flexuosus) and West Indian lemongrass (Cymbopogon citratus) are the primary commercial sources.[2][3] Their essential oils are rich in citral, typically containing 65-85% of the compound.[3][4][5]

-

Lemon Myrtle (Backhousia citriodora): Native to Australia, this plant is considered one of the richest natural sources, with its essential oil containing up to 98% citral.[6]

-

Litsea cubeba (May Chang): This plant, native to Southeast Asia, yields an essential oil with a high citral content, generally around 70%.[6][7]

-

Citrus Fruits: The peels of lemon, lime, and orange also contain citral, which contributes to their characteristic citrus aroma, although at lower concentrations compared to lemongrass.[1][3][7]

Other plants such as lemon balm (Melissa officinalis) and certain varieties of basil also produce citral.[8][9]

Data Presentation: Citral Content in Various Plant Essential Oils

| Plant Species | Common Name | Typical Citral Content (% w/w) | Primary Isomer(s) | Reference(s) |

| Cymbopogon flexuosus | East Indian Lemongrass | 75 - 85% | Geranial & Neral | [2][3] |

| Cymbopogon citratus | West Indian Lemongrass | 65 - 85% | Geranial & Neral | [4][5] |

| Backhousia citriodora | Lemon Myrtle | 90 - 98% | Geranial > Neral | [6] |

| Litsea cubeba | May Chang | ~70% | Geranial & Neral | [6][7] |

| Citrus limon | Lemon | 2 - 5% | Geranial & Neral | [4] |

Part 2: Biosynthesis of this compound

The biosynthesis of citral is a multi-step enzymatic process that originates from primary metabolism. As a monoterpene, its carbon skeleton is derived from the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1]

Pillar 1: The Dual Origins of Isoprenoid Precursors

Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, compartmentalized within the cell:

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily supplies precursors for the synthesis of sesquiterpenes (C15) and triterpenes (C30), such as sterols.[1][10][11] It begins with the condensation of three acetyl-CoA molecules.[12]

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, the MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40).[10][11] This pathway starts with pyruvate and glyceraldehyde-3-phosphate.[12]

Historically, it was believed that monoterpenes like citral were exclusively derived from the plastidial MEP pathway.[2] However, recent research in high-yielding plants like lemongrass has provided compelling evidence that both the MVA and MEP pathways contribute precursors for citral biosynthesis.[13][14] This dual-pathway involvement suggests a sophisticated metabolic crosstalk between the cytosol and plastids, allowing the plant to maximize precursor availability for high-level production of citral.[13][14] This understanding is critical for metabolic engineering efforts aimed at enhancing citral yields.

Pillar 2: Assembly of the Monoterpene Backbone

Regardless of their origin, IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).

-

Catalytic Action: This head-to-tail condensation is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) .[15] GPPS facilitates the addition of one IPP molecule to DMAPP, releasing inorganic pyrophosphate (PPi).[1] GPP is the universal precursor for all monoterpenes.[1][15]

Pillar 3: Tailoring GPP into Citral

The final steps involve the conversion of GPP into the aldehyde, citral. This is a two-step process:

-

Formation of Geraniol: GPP is first dephosphorylated to form the alcohol intermediate, geraniol. This reaction is catalyzed by a specific monoterpene synthase, Geraniol Synthase (GES) , or by a less specific phosphatase enzyme.[2][15][16] The choice of enzyme can be species-specific and represents a key control point in the pathway.

-

Oxidation to Citral: The terminal alcohol group of geraniol is then oxidized to an aldehyde. This crucial conversion is carried out by NADP+-dependent alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs) .[13][15] These enzymes convert geraniol into geranial (the trans-isomer), which can then undergo isomerization to form neral (the cis-isomer).[15][17] Recent studies in lemongrass have identified multiple, phylogenetically distinct enzymes, including CfADH1 and CfAKR2b, that perform this step, highlighting the evolutionary recruitment of different enzyme families to optimize citral production.[13]

Visualization: Citral Biosynthesis Pathway

Caption: The biosynthetic pathway of citral, originating from both the MEP and MVA pathways.

Part 3: Experimental Protocol: Extraction and Quantification

A robust and reproducible methodology is essential for the accurate analysis of citral from natural sources. The following protocol details the extraction of essential oil from lemongrass and the subsequent quantification of citral using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective:

To extract essential oil from Cymbopogon flexuosus leaves and determine the precise percentage content of geranial and neral.

Methodology:

Step 1: Plant Material Preparation

-

Collection: Harvest fresh, healthy lemongrass leaves, preferably in the morning when essential oil content is highest.

-

Cleaning: Gently wash the leaves with distilled water to remove any dirt or debris and pat them dry.

-

Size Reduction: Cut the leaves into small pieces (2-3 cm) to increase the surface area for efficient steam contact. This step is critical as it directly impacts extraction yield.

Step 2: Steam Distillation

-

Apparatus: Assemble a Clevenger-type apparatus for steam distillation.

-

Loading: Place approximately 200 g of the prepared leaf material into the distillation flask and add 1.5 L of distilled water.

-

Extraction: Heat the flask to boiling. The steam will pass through the plant material, volatilizing the essential oil. The steam-oil mixture then condenses, and the oil is collected in the graduated Clevenger arm.

-

Duration: Continue the distillation for 3-4 hours, or until no more oil is collected. The separation occurs because the essential oil is immiscible with water and typically less dense.[6]

Step 3: Oil Recovery and Preparation for Analysis

-

Separation: Carefully collect the separated essential oil from the Clevenger arm using a pipette.

-

Drying: To remove any residual water, which can interfere with GC analysis, pass the oil through a small column containing anhydrous sodium sulfate.

-

Storage: Store the dried oil in a sealed, amber glass vial at 4°C to prevent degradation from light and heat.

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent like hexane or ethyl acetate for GC-MS analysis.[18]

Step 4: Quantification by GC-MS

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 3°C/min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis:

-

Identification: Identify the neral and geranial peaks in the chromatogram by comparing their retention times and mass spectra with those of authenticated standards and reference libraries (e.g., NIST).

-

Quantification: Calculate the percentage of each isomer using the peak area normalization method. For higher accuracy, create a calibration curve using a series of external standards of pure citral at known concentrations.[18]

-

Visualization: Experimental Workflow

Caption: Workflow for the extraction and quantification of citral from plant material.

Conclusion

This compound is a high-value natural product with a well-established presence in several key plant species. Its biosynthesis is a testament to the metabolic plasticity of plants, involving a complex and coordinated interplay between cytosolic and plastidial pathways to generate the necessary precursors. A thorough understanding of these biosynthetic routes, from precursor formation to the final enzymatic tailoring steps, is paramount for researchers aiming to harness this compound for drug development or to enhance its production through metabolic engineering. The protocols outlined in this guide provide a validated framework for the reliable extraction and quantification of citral, ensuring scientific integrity and reproducibility in research and development settings.

References

-

Raina, A., Abraham, A., Sivaraman, D., et al. (2024). Phylogenetically distant enzymes localized in cytosol and plastids drive citral biosynthesis in lemongrass. The Plant Journal. Available at: [Link]

-

Tholl, D. & Kirby, J. (2020). Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action. Molecules. Available at: [Link]

-

Tiwari, R. K., & Rana, C. (2023). Biosynthetic pathways for terpenoid production. ResearchGate. Available at: [Link]

-

Wang, Y., Li, F., & Shang, Z. (2024). Citral: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Sánchez-Torres, L. E., et al. (2023). Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. Molecules. Available at: [Link]

-

Ganjewala, D. (2014). Biosynthesis of citral in lemongrass (Cymbopogon citratus) leaves. 1, Geraniol diphosphatase. ResearchGate. Available at: [Link]

-

Sánchez-Torres, L. E., et al. (2023). Citral biosynthesis involves multiple transformations from the universal monoterpene precursor GPP. ResearchGate. Available at: [Link]

-

Saha, S., et al. (2023). Mevalonate and Methylerythritol Phosphate Pathways: Terpenoids and Steroids. SpringerLink. Available at: [Link]

-

Masumoto, C., et al. (2014). Two types of alcohol dehydrogenase from Perilla can form citral and perillaldehyde. Journal of Plant Research. Available at: [Link]

-

Ito, M., & Honda, G. (2014). Two types of alcohol dehydrogenase from Perilla can form citral and perillaldehyde. PubMed. Available at: [Link]

-

Kirby, J., et al. (2023). Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway. Frontiers in Microbiology. Available at: [Link]

-

KEGG. Terpenoid backbone biosynthesis - Reference pathway. KEGG PATHWAY Database. Available at: [Link]

-

Onishi, N., et al. (2018). Heterologous expression of geraniol dehydrogenase for identifying the metabolic pathways involved in the biotransformation of citral by Acinetobacter sp. Tol 5. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

Onishi, N., et al. (2018). Heterologous expression of geraniol dehydrogenase for identifying the metabolic pathways involved in the biotransformation of citral by Acinetobacter sp. Tol 5. Taylor & Francis Online. Available at: [Link]

-

Raina, A., et al. (2024). Phylogenetically distant enzymes localized in cytosol and plastids drive citral biosynthesis in lemongrass. bioRxiv. Available at: [Link]

-

Ganjewala, D. (2017). Pathways for the formation of geraniol and citral in lemongrass. ResearchGate. Available at: [Link]

-

Fengchen Group. (2025). Exploring the Versatility of 3,7-Dimethylocta-2,6-dienal (Citral): Applications and Synthesis. Fengchen Group Co., Ltd. Available at: [Link]

-

Ganjewala, D. (2015). A study on biosynthesis of “citral” in lemongrass (C. flexuosus) cv. Suvarna. ResearchGate. Available at: [Link]

-

ChemBK. This compound. ChemBK. Available at: [Link]

-

Pharmaacademias. (2025). Citral: Isolation, Identification, and Analysis of Phytoconstituents. Pharmaacademias. Available at: [Link]

-

PubChem. 3,7-Dimethylocta-2,6-Dienal. PubChem. Available at: [Link]

-

Deshmukh, R. R., & Texali, T. (2014). Synthesis of 3, 7-Dimethyl-2, 6-Octadienal Acetals from Citral Extracted from Lemon Grass, Cymbopogon citrates L. Longdom Publishing. Available at: [Link]

-

Deshmukh, R. R., & Texali, T. (2014). Synthesis of 3, 7-Dimethyl-2, 6-Octadienal Acetals from Citral Extracted from Lemon Grass, Cymbopogon citrates L. Longdom Publishing. Available at: [Link]

-

Yuliani, R., & Indrayati, N. (2019). A Simple Method for Isolation of Citral using Column Chromatography. SciTePress. Available at: [Link]

-

Filo. (2025). Explain the synthesis of citral (this compound) from methyl heptenone (6-methyl-5-hepten-2-one). Filo. Available at: [Link]

-

Burns, D. T., et al. (2001). The quantification of citral in lemongrass and lemon oils by near-infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Gaonkar, R. H., et al. (2017). Percentage of citral content in the essential oils extracted from different plants. ResearchGate. Available at: [Link]

-

Burns, D. T., et al. (2001). The quantification of citral in lemongrass and lemon oils by near-infrared spectroscopy. ScienceDirect. Available at: [Link]

Sources

- 1. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,7-Dimethylocta-2,6-Dienal | C10H16O | CID 8843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The quantification of citral in lemongrass and lemon oils by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaacademias.com [pharmaacademias.com]

- 7. chembk.com [chembk.com]

- 8. longdom.org [longdom.org]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phylogenetically distant enzymes localized in cytosol and plastids drive citral biosynthesis in lemongrass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 18. scitepress.org [scitepress.org]

The Discovery, Synthesis, and Therapeutic Potential of Citral: An In-depth Technical Guide for Researchers

Introduction: The Essence of Lemon and Beyond

Citral, a monoterpene aldehyde with the chemical formula C₁₀H₁₆O, is a cornerstone of natural product chemistry, renowned for its characteristic strong lemon scent. It is not a single entity but a mixture of two geometric isomers: geranial (trans-citral or citral A) and neral (cis-citral or citral B). This pale-yellow liquid is the principal component of several essential oils, most notably lemongrass oil, where it can constitute up to 85% of the oil's volume.[1][2] Beyond its extensive use in the flavor and fragrance industries, citral has emerged as a molecule of significant interest in scientific research and drug development due to its broad spectrum of biological activities. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and therapeutic applications of citral, tailored for researchers, scientists, and professionals in drug development.

A Journey Through Time: The Discovery and Structural Elucidation of Citral

The story of citral is intrinsically linked to the burgeoning field of essential oil chemistry in the late 19th and early 20th centuries. While the use of aromatic plants for medicinal and culinary purposes is ancient, the scientific investigation into their chemical constituents began in earnest during this period.

The initial isolation and characterization of citral are credited to the pioneering work of German chemists F. Bertram and H. Walbaum in the late 1800s. Their research on lemongrass oil and other essential oils was instrumental in identifying this key aromatic compound. The complete structural elucidation, however, was a gradual process, built upon the foundational principles of organic chemistry. Early chemists utilized classical methods, such as derivatization and degradation reactions, to piece together the acyclic monoterpenoid structure of citral.[3]

The advent of modern spectroscopic techniques in the 20th century revolutionized the characterization of natural products like citral. Techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy have provided unambiguous confirmation of its structure and isomeric forms.[4]

Table 1: Key Milestones in the History of Citral Research

| Era | Key Developments | Significance |

| Late 19th Century | Initial isolation and characterization from essential oils by chemists like F. Bertram and H. Walbaum. | Foundation of citral chemistry and its identification as a key flavor and fragrance compound. |

| Early 20th Century | Elucidation of the chemical structure through classical organic chemistry methods. | Understanding of citral as an acyclic monoterpene aldehyde with two double bonds. |

| Mid-20th Century | Application of spectroscopic techniques (IR, UV-Vis) for structural confirmation. | More precise characterization of functional groups and conjugation. |

| Late 20th Century | Utilization of advanced spectroscopic methods (MS, NMR) for detailed structural analysis and isomeric differentiation. | Unambiguous confirmation of the structures of geranial and neral. |

| 21st Century | In-depth investigation of biological activities and potential therapeutic applications. | Expansion of citral's role from a flavor/fragrance agent to a potential lead compound in drug discovery. |

From Plant to Pure Compound: Isolation and Analytical Characterization

The primary natural source of citral is lemongrass (Cymbopogon species), from which it is commercially extracted.[2] Steam distillation is the most common and industrially scalable method for this purpose.

Experimental Protocol: Steam Distillation of Citral from Lemongrass

This protocol outlines the laboratory-scale extraction of citral from fresh lemongrass leaves.

Objective: To isolate citral-rich essential oil from lemongrass.

Materials:

-

Fresh lemongrass leaves (100 g), chopped into small pieces

-

Distilled water

-

500 mL round-bottom flask

-

Heating mantle

-

Steam distillation apparatus (Clevenger-type or similar)

-

Condenser

-

Receiving flask

-

Separating funnel

-

Anhydrous sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

Place the chopped lemongrass leaves into the 500 mL round-bottom flask.

-

Add distilled water to the flask until the leaves are fully submerged. A common water-to-material ratio is 5:1 (v/w).[5]

-

Set up the steam distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the flask using the heating mantle. The water will boil, and the resulting steam will pass through the lemongrass, carrying the volatile essential oil.

-

The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

-

Collect the distillate in the receiving flask. The distillation process typically takes 2-3 hours for complete extraction.[6]

-

The collected distillate will consist of two layers: an upper layer of essential oil and a lower layer of water (hydrosol).

-

Carefully transfer the distillate to a separating funnel and allow the layers to separate completely.

-

Drain the lower aqueous layer and collect the upper essential oil layer.

-

To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil and swirl gently.

-

Decant or filter the dried essential oil into a clean, amber-colored vial for storage.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds like citral. This technique separates the components of the essential oil and provides information about their molecular weight and fragmentation patterns, allowing for precise identification.

Experimental Protocol: GC-MS Analysis of Citral

Objective: To identify and quantify the isomeric composition of citral in the extracted essential oil.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.[7][8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

-

Injector Temperature: 250 °C.[8]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 5 °C/min to 240 °C.[9]

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Procedure:

-

Prepare a dilute solution of the extracted essential oil in a volatile solvent like dichloromethane or hexane (e.g., 1 µL of oil in 1 mL of solvent).

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data according to the specified instrument parameters.

-

Identify the peaks corresponding to neral and geranial by comparing their retention times and mass spectra with those of authentic standards or reference libraries (e.g., NIST).

The Art of Synthesis: Crafting Citral in the Laboratory and Industry

While natural extraction remains a significant source, chemical synthesis plays a crucial role in meeting the global demand for citral, especially for applications requiring high purity and large volumes, such as the synthesis of vitamins.

The BASF Industrial Process: A Cornerstone of Chemical Manufacturing

The BASF process is a prime example of large-scale, efficient chemical synthesis. It starts from readily available petrochemical feedstocks: isobutene and formaldehyde.[10][11]

Causality in Experimental Choices:

-

Starting Materials: Isobutene and formaldehyde are inexpensive and readily available from the petrochemical industry, making the process economically viable.

-

Prins Reaction: The initial reaction between isobutene and formaldehyde is a Prins reaction, which is an efficient way to form a new carbon-carbon bond and introduce a hydroxyl group. This reaction is often catalyzed by an acid.[12][13]

-

Catalytic Oxidative Dehydration: The conversion of the resulting alcohol (isoprenol) to an unsaturated aldehyde (prenal) is a critical step. The use of a silver-based catalyst is driven by its high selectivity and efficiency in this transformation.[10]

-

Rearrangement Reactions: The final steps involve a series of rearrangements, including isomerization and a final Claisen-type rearrangement, to yield citral. These rearrangements are thermodynamically driven and lead to the formation of the stable conjugated aldehyde system of citral.

The Claisen-Cope Rearrangement: An Elegant Synthetic Strategy

The tandem Claisen-Cope rearrangement is another powerful method for synthesizing citral and other terpenoids.[14][15] This approach involves a[16][16]-sigmatropic rearrangement, a class of pericyclic reactions that are highly stereospecific and proceed through a concerted mechanism.

Causality in Experimental Choices:

-

[16][16]-Sigmatropic Rearrangement: This type of reaction is favored due to its high efficiency and predictability. The reaction is driven by the formation of a thermodynamically more stable product, in this case, a γ,δ-unsaturated carbonyl compound.[17][18]

-

Concerted Mechanism: The bonds are formed and broken in a single, concerted step through a cyclic transition state. This avoids the formation of high-energy intermediates and often leads to high yields with minimal side products.[17]

The Biological Arena: Citral's Multifaceted Therapeutic Potential

Citral's biological activities have been extensively studied, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Properties: A Natural Defense

Citral exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1] Its mechanism of action is multifaceted, primarily involving the disruption of microbial cell membranes and the inhibition of key cellular processes.

Mechanisms of Antimicrobial Action:

-

Membrane Disruption: Citral's lipophilic nature allows it to intercalate into the lipid bilayer of microbial cell membranes, increasing their permeability and leading to the leakage of essential intracellular components.[10][19]

-

Inhibition of ATP Synthesis: By disrupting the cell membrane, citral can interfere with the proton motive force, leading to a decrease in intracellular ATP concentration.[10][19]

-

Alteration of Intracellular pH: The increased membrane permeability can also lead to a drop in intracellular pH, creating an unfavorable environment for microbial growth and enzyme function.[10][19]

Table 2: Minimum Inhibitory Concentration (MIC) of Citral Against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 200 | [20] |

| Escherichia coli | Gram-negative Bacteria | 380 | [1] |

| Candida albicans | Fungus (Yeast) | 64 | [21] |

| Aspergillus niger | Fungus (Mold) | 200 | [1] |

| Phytophthora capsici | Oomycete | 50 | [22] |

Anti-inflammatory Effects: Quelling the Fire

Chronic inflammation is a hallmark of many diseases. Citral has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Key Signaling Pathway: NF-κB The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Citral has been shown to inhibit this process by preventing the phosphorylation and degradation of IκB, thereby blocking NF-κB activation.[23][24]

Anticancer Potential: A Promising Avenue for Drug Development

Citral has emerged as a promising candidate in cancer research, demonstrating the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[25]

Mechanisms of Anticancer Activity:

-

Induction of Oxidative Stress: Citral can induce the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and triggering apoptosis.[25]

-

Cell Cycle Arrest: It can cause cell cycle arrest, particularly at the G1/S phase, preventing cancer cells from dividing and proliferating.[3]

-

Modulation of Signaling Pathways: Citral has been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. By inhibiting the phosphorylation of Akt, a crucial protein for cell survival and proliferation, citral can promote apoptosis.[26]

-

Inhibition of Aldehyde Dehydrogenase (ALDH): Citral is a potent inhibitor of ALDH1A3, an enzyme associated with cancer stem cells and chemoresistance.[25]

Table 3: IC₅₀ Values of Citral in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC-3 | Prostate Cancer | 10 µg/mL (~65.7 µM) | |

| HepG2 | Liver Cancer | 40.90 µg/mL (~268.6 µM) | [19] |

| HT-29 | Colon Cancer | 68.91 µg/mL (~452.6 µM) | [19] |

| A549 | Lung Cancer | 57.57 µg/mL (~378.1 µM) | [19] |

| MCF-7 | Breast Cancer | ~50 | [3] |

Future Directions and Conclusion

The journey of citral from a simple flavor and fragrance compound to a molecule of significant therapeutic interest is a testament to the power of natural product research. While its biological activities are well-documented, challenges remain, particularly concerning its stability and bioavailability.[25] Future research will likely focus on the development of novel drug delivery systems, such as nanoformulations, to enhance its therapeutic efficacy. Furthermore, the synthesis of more potent and selective citral analogues offers an exciting avenue for the development of new drugs to combat cancer, infectious diseases, and inflammatory conditions.

This guide has provided a comprehensive overview of the scientific landscape of citral, from its historical discovery to its modern-day applications in drug development. For researchers and scientists, citral represents a versatile and promising natural product with a rich history and a bright future in the quest for new therapeutic agents.

References

-

Bailly, C. (2020). Targets and Pathways Involved in the Antitumor Activity of Citral and Its Stereo-Isomers. European Journal of Pharmacology, 871, 172945. [Link]

-

Gutiérrez-Pacheco, M. M., Torres-Moreno, H., Flores-López, M. L., & Lopez-Romero, J. C. (2023). Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. Molecules, 28(22), 7629. [Link]

-

Scribd. (n.d.). Isolation, Identification and Analysis of Citral. [Link]

-

Zhang, Y., et al. (2023). Effects of citral on PI3K/Akt singling pathway by Western blot analysis. ResearchGate. [Link]

-

Kaiser, R., & Lamparsky, D. (2006). GC(Retention Indices), GC-MS, and 13C NMR of two citral-rich Cymbopogon leaf oils: C. Flexuosus and C. tortilis. ResearchGate. [Link]

-

Viktorová, J., et al. (2020). IC 50 values of citral and related C 1 oxidation state compounds. ResearchGate. [Link]

-

Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

-

Unknown. (n.d.). Steam Distillation of Lemongrass Oil I. Introduction. ResearchGate. [Link]

- Google Patents. (n.d.). WO2008037693A1 - Continuous method for producing citral.

-

Gutiérrez-Pacheco, M. M., et al. (2023). The anti-inflammatory mechanism of citral is attributed to the inhibition of NF-κβ signaling. ResearchGate. [Link]

-

Element Lab Solutions. (n.d.). GC Temperature Program Development. [Link]

-

Lee, H. J., et al. (2007). Inhibitory effect of citral on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells. Archives of Pharmacal Research, 30(7), 849-855. [Link]

-

Constantinou, C., et al. (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

-

Sahu, S., et al. (2015). ISOLATION OF CITRAL FROM LEMONGRASS OIL USING STEAM DISTILLATION: STATISTICAL OPTIMIZATION BY RESPONSE SURFACE METHODOLOGY. International Journal of Chemical Sciences, 13(3), 1305-1314. [Link]

-

Bisen, D. V. (2020). Citral - isolation,identification and structure elucidation. Slideshare. [Link]

-

Nowicki, J. (2000). Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds. Molecules, 5(8), 1033-1050. [Link]

-

Balusamy, S. R., et al. (2020). Citral Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study. BioMed Research International, 2020, 9736835. [Link]

- Google Patents. (n.d.).

-

de Oliveira, M. M. M., et al. (2019). Minimum inhibitory concentrations (MICs) for citral, linalool, decanal and valencene against S. aureus. ResearchGate. [Link]

-

Rosignoli, P., et al. (2023). Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity. International Journal of Molecular Sciences, 24(7), 6393. [Link]

-

Nowicki, J. (2000). Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds. ResearchGate. [Link]

-

Zore, G. B., et al. (2011). Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans. Evidence-Based Complementary and Alternative Medicine, 2011, 465874. [Link]

-

Lagunin, A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(19), 11884. [Link]

-

Tan, J. S., & Wahidin, S. (2021). Modulation of NFκB signalling pathway by tocotrienol: A systematic review. Asia Pacific Journal of Clinical Nutrition, 30(3), 394-405. [Link]

-

Masurkar, S., Thorat, G. K., & Ghatage, A. (2024). Extraction and Characterization of Essential Oil from Lemongrass Using Steam Distillation. Bulletin of Pure & Applied Sciences-Zoology, 43B(1s), 657-664. [Link]

-

Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Nature Protocols, 3(2), 163-175. [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

Olorunnisola, A. K., & Olorunfemi, A. O. (2024). Essential oil extraction from lemongrass using steam and hydro distillation from a locally fabricated extractor. Global Journal of Engineering and Technology Advances, 21(1), 133-140. [Link]

-

Quintans-Júnior, L. J., et al. (2020). Citral Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways. Journal of Natural Products, 83(4), 1116-1127. [Link]

-

Kirejev, S. (2004). Reversed-Phase HPLC Determination of Citral in Locally Grown Lemon Grass Harvested at Different Season. Electronic Theses and Dissertations. Paper 898. [Link]

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

-

Hayden, M. S., & Ghosh, S. (2009). NF-κB signaling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 1(1), 107-115. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

-

Huyền, N. T., et al. (2019). STEAM DISTILLATION OPTIMIZING FOR LEMONGRASS (Cymbopogon citratus) ESSENTIAL OIL EXTRACTION PROCESS. Vinh University Journal of Science, 49(1A), 34-41. [Link]

-

English, C., & Lobo, R. F. (2016). Formaldehyde–isobutene Prins condensation over MFI-type zeolites. Catalysis Science & Technology, 6(19), 7246-7257. [Link]

-

Li, Y., et al. (2021). The minimum inhibitory concentrations (MICs) of citral, carvacrol, and trans‐2‐decenal to Phytophthora capsici. ResearchGate. [Link]

-

Zhang, H., et al. (2022). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Scientific Reports, 12(1), 1-11. [Link]

-

Kapur, A., et al. (2016). Citral inhibits proliferation and causes cell cycle arrest. ResearchGate. [Link]

-

Magadh Mahila College. (n.d.). Citral. [Link]

-

Khan, K. (2021). PHYTOCHEMISTRY-ELUCIDATION OF CITRAL-M.PHARM-I-SEMESTER.pptx. Slideshare. [Link]

-

Scribd. (n.d.). Isolation, Identification and Analysis of Citral. [Link]

Sources

- 1. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Citral - isolation,identification and structure elucidation | PDF [slideshare.net]

- 4. Citral Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gjeta.com [gjeta.com]

- 6. researchgate.net [researchgate.net]

- 7. uoguelph.ca [uoguelph.ca]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. WO2008037693A1 - Continuous method for producing citral - Google Patents [patents.google.com]

- 10. WO2024089254A1 - Process for the manufacture of a c4-olefin-derived chemical of interest, in particular citral, from renewably-sourced ethanol - Google Patents [patents.google.com]

- 11. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 17. Claisen Rearrangement [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Inhibitory effect of citral on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targets and pathways involved in the antitumor activity of citral and its stereo-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 3,7-Dimethyl-2,6-octadienal (Citral)

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the diverse biological activities of 3,7-Dimethyl-2,6-octadienal, commonly known as citral. As a key bioactive component of several essential oils, citral has garnered significant attention for its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of its antimicrobial, anti-inflammatory, and anticancer properties, grounded in current scientific literature.

Introduction: The Chemical and Biological Landscape of Citral

Citral is a monoterpene aldehyde existing as a mixture of two geometric isomers, geranial (trans-citral or citral A) and neral (cis-citral or citral B).[1][2][3] It is the principal component of lemongrass oil and is also found in the oils of lemon, orange, and verbena.[3][4] Recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), citral is widely used as a flavoring agent in food and a fragrance in cosmetics.[5][6] Beyond its sensory attributes, citral exhibits a broad spectrum of pharmacological activities, which are the focus of this technical guide.[5][7]

Part 1: Antimicrobial Mechanisms of Action

Citral demonstrates potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and parasites.[5] Its antimicrobial efficacy stems from a multi-pronged attack on microbial cells, primarily targeting cellular membranes and essential metabolic processes.

Disruption of Cell Membrane Integrity

A primary mechanism of citral's antimicrobial action is the disruption of the cytoplasmic membrane.[5][8] This leads to a loss of membrane integrity and function, ultimately causing cell death. The lipophilic nature of citral facilitates its interaction with the lipid bilayer of the microbial cell membrane.[8]

Key Mechanistic Events:

-

Increased Membrane Permeability: Citral inserts into the lipid bilayer, altering its structure and increasing its permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

-

Hyperpolarization of the Cell Membrane: Studies have shown that citral can induce hyperpolarization of the cell membrane in bacteria like Cronobacter sakazakii.[6][9]

-

Reduction in Intracellular pH: The disruption of membrane potential and integrity leads to a decrease in the intracellular pH, creating an unfavorable environment for cellular processes.[6][9]

-

Alteration of Membrane Lipid Profile: Citral has been observed to alter the fatty acid composition of bacterial cell membranes, for instance, by increasing the proportion of saturated fatty acids in Salmonella enteritidis.[5]

Inhibition of Cellular Respiration and Energy Metabolism

Citral interferes with crucial metabolic pathways, particularly those involved in energy production.

-

Inhibition of Respiratory Enzymes: Evidence suggests that citral can inhibit enzymes involved in the electron transport chain, thereby disrupting cellular respiration and dissipating the proton-motive force.[8]

-

Decreased Intracellular ATP Concentration: By disrupting both the cell membrane and respiratory chain, citral leads to a significant reduction in the intracellular concentration of ATP, the cell's primary energy currency.[6][9]

-

Inhibition of the TCA Pathway: In some fungi, citral has been shown to inhibit the tricarboxylic acid (TCA) cycle, further crippling energy production.[5]

Interference with Quorum Sensing and Biofilm Formation

Citral can also disrupt bacterial communication and community behavior.

-

Quorum Sensing Inhibition: Citral has been shown to interfere with quorum sensing systems, which are crucial for regulating virulence factor expression and biofilm formation in many pathogenic bacteria.[5]

-

Inhibition of Biofilm Formation: By interfering with initial attachment and quorum sensing, citral effectively inhibits the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.[5][10] It has demonstrated efficacy against biofilms of clinically relevant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[10]

Experimental Protocol: Assessing the Antimicrobial Activity of Citral

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of citral against a bacterial strain.

1. Preparation of Bacterial Inoculum: a. Aseptically pick a single colony of the test bacterium from an agar plate. b. Inoculate it into a sterile tube containing 5 mL of nutrient broth. c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (approximately 10^8 CFU/mL). d. Dilute the bacterial suspension with fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

2. Broth Microdilution Assay for MIC Determination: a. Prepare a stock solution of citral in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% to avoid toxicity. b. In a 96-well microtiter plate, perform serial two-fold dilutions of the citral stock solution in nutrient broth to obtain a range of concentrations. c. Add 100 µL of the diluted bacterial inoculum to each well. d. Include a positive control (broth with bacteria, no citral) and a negative control (broth only). e. Incubate the plate at 37°C for 18-24 hours. f. The MIC is the lowest concentration of citral that completely inhibits visible bacterial growth.

3. MBC Determination: a. Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth. b. Spot-plate the aliquots onto nutrient agar plates. c. Incubate the plates at 37°C for 24 hours. d. The MBC is the lowest concentration of citral that results in a ≥99.9% reduction in the initial inoculum count.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and high-throughput technique to quantify the antimicrobial activity of a compound. The inclusion of positive and negative controls is crucial for validating the experimental results. Determining both MIC (bacteriostatic) and MBC (bactericidal) provides a more complete picture of the compound's antimicrobial properties.

Visualizing the Antimicrobial Mechanism of Citral

Caption: Citral's inhibition of the NF-κB inflammatory pathway.

Part 3: Anticancer Mechanisms of Action

Citral has demonstrated promising anticancer activity in various cancer cell lines through a pluri-factorial mechanism. [2]

Induction of Apoptosis and Cell Cycle Arrest

-

Caspase Activation: A key mechanism of citral-induced cancer cell death is the induction of apoptosis. Citral has been shown to activate caspase-3, a crucial executioner caspase in the apoptotic cascade. [4][5]This leads to DNA fragmentation and other hallmark features of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Citral can modulate the expression of Bcl-2 family proteins, upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein Bcl-2. [11]* Cell Cycle Arrest: Citral can induce cell cycle arrest, often at the G1/S phase, thereby inhibiting cancer cell proliferation. [12]

Generation of Reactive Oxygen Species (ROS)

Citral can induce an accumulation of ROS within cancer cells, leading to an oxidative burst. [1][2]This excessive oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways.

Inhibition of Key Cancer-Related Enzymes and Pathways

-

Aldehyde Dehydrogenase (ALDH) Inhibition: Citral is a potent inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cell proliferation and chemoresistance. [1][2][13]By inhibiting ALDH1A3, citral may help to target the cancer stem cell population, which is often responsible for tumor recurrence and metastasis.

-

Inhibition of Fatty Acid Synthesis: In prostate cancer cells, citral has been shown to suppress lipogenesis by activating AMPK phosphorylation and downregulating key enzymes in fatty acid and cholesterol biosynthesis, such as FASN, ACC, and HMGR. [11]* Microtubule Disruption: Citral can act as a colchicine-like agent, inhibiting tubulin polymerization and promoting microtubule depolymerization. [1][2]This disrupts the mitotic spindle and leads to mitotic arrest and apoptosis.

Experimental Protocol: Evaluating the Pro-Apoptotic Effect of Citral

This protocol describes the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with citral.

1. Cell Culture and Treatment: a. Seed cancer cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of citral (and a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).

2. Cell Staining: a. Harvest the cells by trypsinization and wash them with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add FITC-conjugated Annexin V and PI to the cell suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. c. Gate the cell population based on forward and side scatter to exclude debris. d. Analyze the fluorescence signals to differentiate between:

- Live cells (Annexin V- / PI-)

- Early apoptotic cells (Annexin V+ / PI-)

- Late apoptotic/necrotic cells (Annexin V+ / PI+)

- Necrotic cells (Annexin V- / PI+)

Causality Behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine, which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. This dual staining allows for the quantitative differentiation of various stages of cell death, providing robust evidence for apoptosis induction.

Visualizing the Multi-Targeted Anticancer Mechanism of Citral

Caption: The multifaceted anticancer mechanisms of citral.

Conclusion and Future Perspectives

This compound (citral) is a versatile natural compound with a complex and multifaceted mechanism of action. Its ability to simultaneously target multiple pathways in microbes, inflammatory processes, and cancer cells makes it a compelling candidate for further investigation and development as a therapeutic agent. While its efficacy is well-documented in preclinical studies, challenges such as its low bioavailability and potential for cytotoxicity at high concentrations need to be addressed. [2]Future research should focus on the development of novel delivery systems, such as nanoformulations, to enhance its therapeutic index and facilitate its translation into clinical applications. [2][8]A deeper understanding of its interactions with specific molecular targets will also be crucial for designing more potent and selective citral-based therapies.

References

- Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.

- Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii. PLOS One.

- Targets and pathways involved in the antitumor activity of citral and its stereo-isomers. ScienceDirect.

- Targets and Pathways Involved in the Antitumor Activity of Citral and Its Stereo-Isomers. Europe PMC.

- Citral is a new inducer of caspase-3 in tumor cell lines. PubMed.

- Inhibitory effect of citral on NO production by suppression of iNOS expression and NF-kappa B activ

- Improvement of citral antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preservative.

- Anti-inflammatory mechanism of citral.

- The anti-inflammatory mechanism of citral is attributed to the inhibition of NF-κβ signaling.

- Antimicrobial Mechanisms of Citral. Encyclopedia.pub.

- Citral Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways.

- Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii. PMC - NIH.

- Citral | Anti-inflamm

- Citral reduces breast tumor growth by inhibiting the cancer stem cell marker ALDH1A3.

- Biological properties of citral and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells.

- Citral Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study. PubMed Central.

- Citral | Anti-inflamm

- citral, 5392-40-5. The Good Scents Company.

- Chemical structures, main sources, and citral's physical and chemical properties.

- Anti-Inflammatory Activity of the Essential Oil Citral in Experimental Infection with Staphylococcus aureus in a Model Air Pouch. PMC - PubMed Central.

- Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formul

- 3,7-Dimethylocta-2,6-Dienal. PubChem.

- 3,7-Dimethyl-2,6-octadienol. PubChem.

- 2,6-Octadienal, 3,7-dimethyl-. NIST WebBook.

- (2E)-3,7-dimethyl-2,6-octadienal. Stenutz.

- Synthesis of 3, 7-Dimethyl-2, 6-Octadienal Acetals from Citral Extracted from Lemon Grass, Cymbopogon citrates L.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Targets and pathways involved in the antitumor activity of citral and its stereo-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,7-Dimethylocta-2,6-Dienal | C10H16O | CID 8843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Citral is a new inducer of caspase-3 in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Mechanisms of Citral | Encyclopedia MDPI [encyclopedia.pub]

- 8. Improvement of citral antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preservative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii | PLOS One [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. Citral Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Citral reduces breast tumor growth by inhibiting the cancer stem cell marker ALDH1A3 - PMC [pmc.ncbi.nlm.nih.gov]

3,7-Dimethyl-2,6-octadienal CAS number and chemical structure

An In-Depth Technical Guide to 3,7-Dimethyl-2,6-octadienal (Citral) for Researchers and Drug Development Professionals

Abstract

This compound, commonly known as Citral, is a pivotal acyclic monoterpenoid aldehyde renowned for its characteristic lemon scent. It is a fundamental component in the flavor and fragrance industries and serves as a critical precursor in the synthesis of various value-added chemicals, including vitamins and ionones. This guide provides a comprehensive technical overview of Citral, encompassing its chemical identity, isomeric forms, physicochemical properties, synthesis and isolation strategies, and diverse applications, with a particular focus on its emerging role in pharmaceutical and drug development. We will delve into its mechanism of action in biological systems and provide validated analytical and experimental protocols.

Chemical Identification and Structure

Citral is a mixture of two geometric isomers, Geranial (the E-isomer) and Neral (the Z-isomer). The general CAS number for this isomeric mixture is 5392-40-5 .[1][2][3][4]

-

IUPAC Name: 3,7-Dimethylocta-2,6-dienal

The two isomers differ in the geometry around the C2-C3 double bond, which significantly influences their sensory properties. Geranial is characterized by a strong, fresh lemon odor, while Neral possesses a less intense, sweeter lemon scent.[8]

| Isomer | Trivial Name | CAS Number | Structure |

| (E)-3,7-Dimethyl-2,6-octadienal | Geranial (Citral A) | 141-27-5[7] |  |

| (Z)-3,7-Dimethyl-2,6-octadienal | Neral (Citral B) | 106-26-3[5][6] |  |

Physicochemical Properties

Citral is a colorless to pale yellow oily liquid.[3] It is highly volatile and susceptible to degradation upon exposure to air, light, and alkaline conditions.[8]

| Property | Value | Source |

| Boiling Point | 229 °C (lit.) | [3] |

| Density | 0.888 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.488 (lit.) | [3] |

| Flash Point | 92 °C | [3] |

| Water Solubility | 289 mg/L at 25 °C | [5] |

| LogP | 2.76 at 25 °C | [3][5] |

Its solubility in 60% ethanol is noteworthy, being soluble at a 1:10 ratio, and it is also soluble in various organic solvents like propylene glycol, benzyl benzoate, and mineral oil, but insoluble in glycerol.[3]

Synthesis and Natural Occurrence

Natural Sources and Extraction

Citral is abundantly found in the essential oils of several plants. The primary commercial sources are lemongrass (Cymbopogon citratus), which can contain 70-80% citral, and Litsea cubeba oil (around 70%).[3][8] It is also present in the oils of lemon, lime, and orange.

Extraction from these natural sources is typically achieved through steam distillation. Further purification to separate citral from other components of the essential oil can be performed by vacuum distillation.[3]

Chemical Synthesis

While natural extraction is common, synthetic routes are also employed, often starting from isoprene or other terpene precursors. The synthesis of related compounds, such as acetals, from naturally extracted citral is a common industrial practice to improve stability and modify its aroma profile for perfumery applications.[8][9]

Applications in Research and Drug Development

Beyond its traditional use in flavors and fragrances, citral has garnered significant attention for its diverse biological activities.[4][5][8]

Antimicrobial Activity

Citral exhibits broad-spectrum antimicrobial properties against a range of bacteria and fungi.[4] Its mechanism of action is believed to involve the disruption of microbial cell membranes and interference with key metabolic pathways. This makes it a promising candidate for development as a natural preservative in pharmaceutical formulations and food products.[4]

Anti-inflammatory and Antioxidant Effects

Research has indicated that citral possesses anti-inflammatory and antioxidant properties.[4] These effects are being investigated for potential therapeutic applications in managing inflammatory conditions such as arthritis and inflammatory bowel disease.[4]

Anticancer Potential

Emerging studies suggest that citral may have a role in cancer prevention and therapy.[4] It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, opening avenues for its investigation as a novel therapeutic agent.[4]

Precursor for Synthesis

In the pharmaceutical industry, citral is a crucial intermediate for the synthesis of Vitamin A and Vitamin E.[3][5] It is also a starting material for the production of ionones and methylionones, which are important in both fragrance and pharmaceutical synthesis.[3]

Caption: Synthetic pathways originating from Citral.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of Citral

This protocol outlines a reverse-phase HPLC method for the quantification of citral.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Newcrom R1)[2]

-

Mobile Phase: Acetonitrile (MeCN) and water, with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[2]

-

Citral standard of known concentration

-

Sample containing citral, dissolved in the mobile phase

Procedure:

-

Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 60:40 v/v) and adding a small amount of acid (e.g., 0.1%).

-

Degas the mobile phase.

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength for citral detection (e.g., 238 nm).

-

Inject a known volume (e.g., 10 µL) of the citral standard and record the chromatogram to determine the retention time.

-

Inject the sample solution and record the chromatogram.